3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid is a chemical compound that features a unique bicyclic structure incorporating a benzothiazole moiety and a cyclopropanecarboxylic acid. This compound is of significant interest in various fields of chemistry due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various methods that involve the manipulation of benzothiazole derivatives and cyclopropanecarboxylic acid precursors. The synthesis often requires specific reagents and conditions to achieve the desired product efficiently.
3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid belongs to the class of organic compounds known as benzothiazoles, which are characterized by their heterocyclic structure containing both sulfur and nitrogen atoms. It is also classified under carboxylic acids due to the presence of the carboxyl functional group.
The synthesis of 3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid can be achieved through several methods:
The synthesis may utilize techniques such as refluxing in organic solvents, microwave-assisted synthesis for efficiency, or even solid-phase synthesis depending on the desired scale and purity of the final product.
The molecular formula for 3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid is . The compound features a cyclopropane ring connected to a dimethyl group and a benzothiazole substituent.
The chemical reactivity of 3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid can include:
Reactions are typically carried out under controlled conditions such as temperature and pH to optimize yields and minimize side reactions.
The mechanism of action for 3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid is not fully elucidated but is believed to involve:
Research indicates that compounds with similar structures often exhibit antimicrobial or anticancer properties due to their ability to interfere with cellular processes.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize the purity and identity of this compound during synthesis and application studies.
3-(1,3-Benzothiazol-2-YL)-2,2-dimethyl-cyclopropanecarboxylic acid has potential applications in:
The strategic fusion of benzothiazole and cyclopropanecarboxylate motifs creates pharmacologically significant hybrids with enhanced bioactivity profiles. Benzothiazoles exhibit broad-spectrum biological activity, particularly as antimicrobial and anticancer agents. Recent patents highlight novel amino benzothiazoles with potent activity against antibiotic-resistant bacteria like Firmicutes, acting through mechanisms such as bacterial membrane disruption or enzymatic inhibition [3]. The 2-aminobenzothiazole scaffold serves as a privileged structure in medicinal chemistry due to its π-deficient heterocyclic core, facilitating DNA intercalation or targeted protein binding [3] [6].
Concurrently, 2,2-dimethylcyclopropanecarboxylic acid derivatives demonstrate significant bioactivity in agrochemical and pharmaceutical domains. Chrysanthemic acid ((1R-trans)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid) exemplifies this, serving as the foundational structure for pyrethroid insecticides [5]. Its bioactivity arises from the cyclopropane ring’s conformational restraint and stereospecific interactions with biological targets. Modifications to the vinyl substituent yield potent derivatives like cis-cyhalothric acid (3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid), where the Z-configured side chain enhances insecticidal activity through optimized target binding [7]. Similarly, cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (dibromocypermethric acid) demonstrates how halogenation modulates compound reactivity and bioactivity [8].
Structural Motif | Representative Compound | Biological Activity |
---|---|---|
Benzothiazole core | N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide | Antibacterial (antibiotic-resistant strains) [3] |
2,2-Dimethylcyclopropanecarboxylate | trans-Chrysanthemic acid | Insecticidal [5] |
Halogenated cyclopropane | cis-Cyhalothric acid | Agrochemical (metabolite of tefluthrin) [7] |
Hybridization leverages synergistic effects: The benzothiazole component provides target specificity and membrane permeability, while the strained cyclopropane enhances binding affinity through ring tension and defined stereochemistry. This dual pharmacophore approach enables activity against resistant pathogens and expands the compound’s therapeutic index. The covalent linkage at the cyclopropane’s C3 position (as in 3-(1,3-benzothiazol-2-yl)-2,2-dimethylcyclopropanecarboxylic acid) positions the benzothiazole moiety for optimal target engagement—mimicking successful strategies seen in benzothiazole-cyclobutyl amine derivatives developed for CNS disorders [6].
Systematic naming of 3-(1,3-benzothiazol-2-yl)-2,2-dimethylcyclopropanecarboxylic acid follows IUPAC guidelines for fused polycyclic systems:
Stereochemistry critically governs bioactivity due to the cyclopropane ring’s planar rigidity. The C1-C3 bond exhibits cis/trans isomerism:
Absolute configuration uses R/S descriptors (e.g., (1R,3S)). Historical conventions derive from chrysanthemate nomenclature, where (1R,3R)-designated configurations correlate with insecticidal activity [5] [7]. For analogs like 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, stereochemistry is explicitly denoted as (1S,3R)- in databases .
Configuration | Descriptor | Impact on Bioactivity | Example |
---|---|---|---|
cis (syn) | (1R,3R) or (1S,3S) | Enhanced target selectivity | cis-Cyhalothric acid [7] |
trans (anti) | (1R,3S) or (1S,3R) | Altered binding kinetics | trans-3-(2,2-dichlorovinyl) derivative |
Z-Vinyl | (Z)-alkenyl | Optimal steric positioning | cis-3-(2,2-Dibromovinyl) analog [8] |
Benzothiazole numbering positions the sulfur at 1, nitrogen at 3, and fusion carbon at 4a/7a [3] [6]. Stereochemical integrity is maintained during synthesis via resolution techniques or asymmetric catalysis, as seen in the production of enantiopure chrysanthemic acid [5].
The synthesis of benzothiazole-functionalized cyclopropanes evolved through three key phases:
Early Cyclopropane Methodologies (1970s–1990s):Chrysanthemic acid synthesis established foundational cyclopropanation techniques. The Corey-Chaykovsky reaction or copper-catalyzed decomposition of diazo compounds generated the trans-configured cyclopropane ring [5]. Stereoselectivity remained challenging until chiral auxiliaries and transition metal catalysts enabled enantiocontrol. Simultaneously, benzothiazole chemistry advanced through Skraup synthesis and palladium-catalyzed couplings, enabling C2-functionalization needed for hybrid construction [3] [6].
Hybridization Strategies (2000s–2010s):Direct coupling of pre-formed cyclopropanes with benzothiazoles emerged using:
Modern Innovations (2020–Present):
Time Period | Key Advancement | Representative Compound | Technology Impact |
---|---|---|---|
1980s | Stereoselective cyclopropanation | Chrysanthemic acid [5] | Established chiral control methods |
Early 2000s | Halogenated vinyl derivatives | cis-3-(2,2-Dibromovinyl) acid [8] | Enhanced electrophilic character |
2020s | Benzothiazole C-H functionalization | 6-Bromo-2-[3-[(2R)-2-methylpyrrolidin-1-yl]cyclobutyl]-1,3-benzothiazole [6] | Enabled late-stage diversification |
Current efforts focus on spiro- and dispiro-hybrids, expanding structural diversity for enhanced bioactivity. These developments position 3-(1,3-benzothiazol-2-yl)-2,2-dimethylcyclopropanecarboxylic acid as a versatile scaffold in pharmaceutical and agrochemical discovery [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7